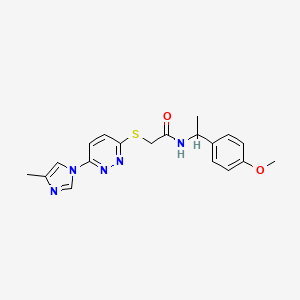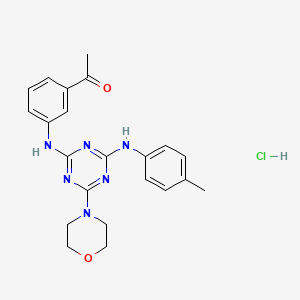
1-(3-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of dual PI3K/mTOR inhibitor, which has been studied for its potential in cancer treatment . The PI3K-Akt-mTOR pathway is a viable target for cancer treatment and can be used to treat various malignant tumours, including follicular lymphoma and breast cancer .
Chemical Reactions Analysis
The compound is likely to be involved in inhibitory reactions with the PI3K and mTOR enzymes, as part of its role as a dual PI3K/mTOR inhibitor .Aplicaciones Científicas De Investigación
Synthesis and Drug Development
One of the primary applications of this compound lies in its role in synthesizing NK(1) receptor antagonists, such as Aprepitant, an orally active medication used for preventing chemotherapy-induced nausea and vomiting. The compound facilitates an efficient stereoselective synthesis process that involves a series of chemical transformations culminating in the targeted clinical candidate with high overall yield. This synthesis method is notable for its innovative steps, including a crystallization-induced diastereoselective transformation, highlighting the compound's utility in creating complex therapeutic agents (Brands et al., 2003).
Antimicrobial and Antibacterial Activity
Research into novel pyrimidine and thiazolidinone derivatives, where this compound serves as a precursor, demonstrates significant antimicrobial and antibacterial properties. Microwave-assisted synthesis methods have been utilized to create these derivatives efficiently. The structural modifications allow these compounds to exhibit considerable activity against various bacterial strains, showcasing potential for developing new antimicrobial agents (Merugu et al., 2010).
Neurokinin-1 Receptor Antagonism
This compound is integral in synthesizing neurokinin-1 (NK1) receptor antagonists with enhanced water solubility, making them suitable for both intravenous and oral administration. This application is crucial for developing treatments for emesis and depression, with pre-clinical tests showing high efficacy in relevant models. The innovative approach in constructing the compound's structure, including solubilizing groups, underscores its versatility and potential in therapeutic contexts (Harrison et al., 2001).
Catalysis and Material Science
The compound's utility extends into catalysis and material science, where its derivatives are explored for unique properties. For example, vanadium(V) compounds incorporating similar structural motifs exhibit interesting electronic characteristics and potential applications in catalysis due to their structural and electronic versatility. The research into these compounds highlights the broad applicability of the chemical structure in various scientific domains (Nikolakis et al., 2008).
Enhancement of Drug Delivery Systems
Innovations in prodrug design for topical drug delivery have also been facilitated by this compound. By synthesizing esters with enhanced aqueous solubility and lipophilicity, researchers have improved the skin permeation rates of therapeutic agents such as naproxen. This research demonstrates the compound's role in enhancing the effectiveness of topical treatments, providing a template for future drug delivery system enhancements (Rautio et al., 2000).
Mecanismo De Acción
The compound acts on the PI3K-Akt-mTOR pathway, which is often abnormally activated in many human cancers and participates in different biological effects, such as cell cycle progression and cell proliferation . By inhibiting this pathway, the compound can potentially inhibit cell proliferation and promote cell apoptosis .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-[[4-(4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2.ClH/c1-15-6-8-18(9-7-15)23-20-25-21(24-19-5-3-4-17(14-19)16(2)29)27-22(26-20)28-10-12-30-13-11-28;/h3-9,14H,10-13H2,1-2H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMULTFRQPBJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

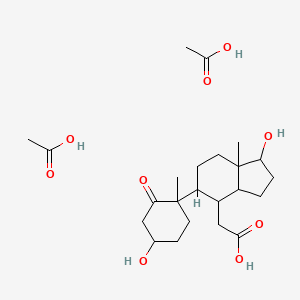
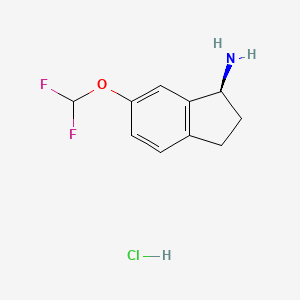
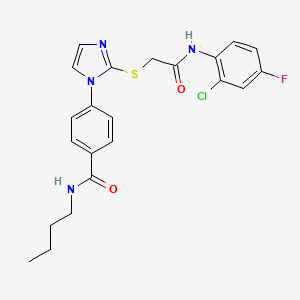
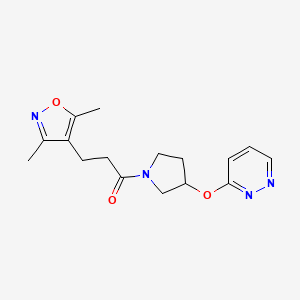
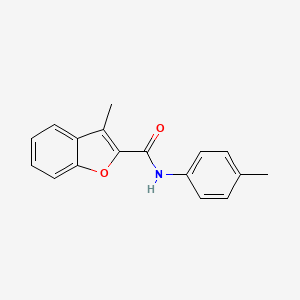
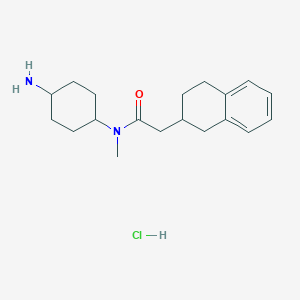
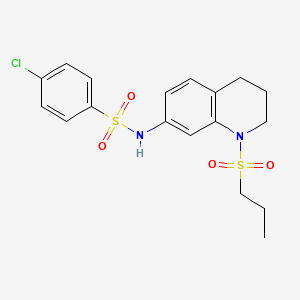
![N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide](/img/structure/B2610579.png)
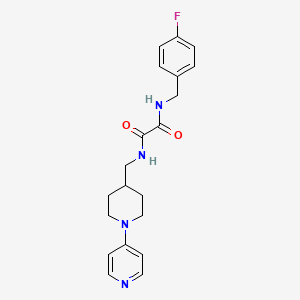
![2-[(Allyloxy)ethanimidoyl]-3-hydroxy-5,5-dimethyl-6-(3-methylphenyl)-2-cyclohexen-1-one](/img/structure/B2610586.png)
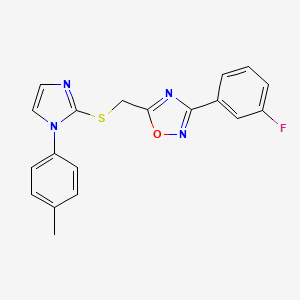
![4-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2610589.png)
![7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2610590.png)
